molecular formula C9H11N2O4PS B14336174 N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide CAS No. 99300-64-8

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Cat. No.: B14336174
CAS No.: 99300-64-8
M. Wt: 274.24 g/mol
InChI Key: CAXSOCSELKTOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a complex organic compound with a unique structure that includes a benzodioxaphosphorin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps, starting with the preparation of the benzodioxaphosphorin ring. This can be achieved through the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-Dimethyl-6-amino-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide .

Scientific Research Applications

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phosphorus atom can form bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is unique due to its specific combination of functional groups and the presence of both a nitro group and a phosphorus-sulfur bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications .

Properties

CAS No.

99300-64-8

Molecular Formula

C9H11N2O4PS

Molecular Weight

274.24 g/mol

IUPAC Name

N,N-dimethyl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine

InChI

InChI=1S/C9H11N2O4PS/c1-10(2)16(17)14-6-7-5-8(11(12)13)3-4-9(7)15-16/h3-5H,6H2,1-2H3

InChI Key

CAXSOCSELKTOFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.